7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
Overview
Description
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is a bicyclic compound with the molecular formula C10H16O3. It belongs to the class of spiroketals, which are unique cyclic molecules characterized by two or more rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an ethoxy group in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one: A similar spiroketal compound with slight structural differences.
7-Oxaspiro[3.5]nonan-2-one: Another related compound with different functional groups and properties
Uniqueness
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is unique due to its specific spiroketal structure and the presence of an ethoxy group.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-ethoxy-7-oxaspiro[3.5]non-1-en-3-one |
InChI |
InChI=1S/C10H14O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h7H,2-6H2,1H3 |
InChI Key |
UCNKFXAAGUPGOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C12CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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